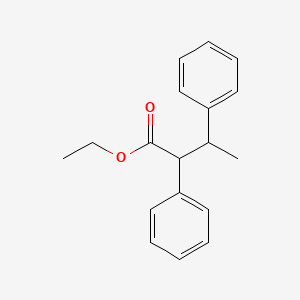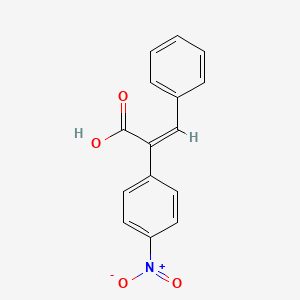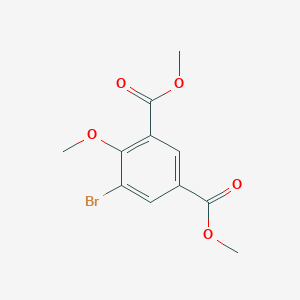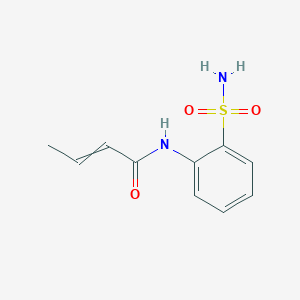
N-(2-Sulfamoylphenyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Sulfamoylphenyl)but-2-enamide is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a but-2-enamide moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Sulfamoylphenyl)but-2-enamide can be synthesized through the reaction of methyl esters of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids with 2-aminobenzenesulfonamide in glacial acetic acid. The reaction is facilitated by the presence of anhydrous sodium acetate and typically requires boiling for 20-30 minutes . The resulting compounds are yellow or pale yellow crystalline substances, soluble in various solvents such as DMF, DMSO, glacial acetic acid, dioxane, ethanol, and acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Sulfamoylphenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Sulfamoylphenyl)but-2-enamide has a wide range of applications in scientific research:
Biology: The compound exhibits biological activity, including analgesic and antimicrobial properties.
Medicine: It is used in the development of drugs with potential diuretic and antihypertensive effects.
Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-Sulfamoylphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and analgesic activities . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(2-Sulfamoylphenyl)but-2-enamide can be compared with other similar compounds, such as:
- Sulfadimidine
- Sulfaguanidine
- Sulfacetamide
- Sulfathiazole
- Sulfanilamide
These compounds share the sulfamoyl group but differ in their overall structure and specific functional groups. This compound is unique due to its but-2-enamide moiety, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
92629-14-6 |
|---|---|
Molekularformel |
C10H12N2O3S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
N-(2-sulfamoylphenyl)but-2-enamide |
InChI |
InChI=1S/C10H12N2O3S/c1-2-5-10(13)12-8-6-3-4-7-9(8)16(11,14)15/h2-7H,1H3,(H,12,13)(H2,11,14,15) |
InChI-Schlüssel |
XKDLLLUPZDCREM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)NC1=CC=CC=C1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
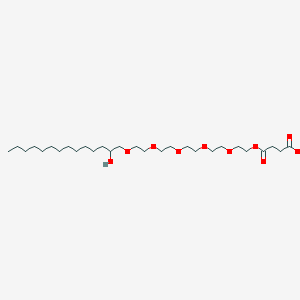

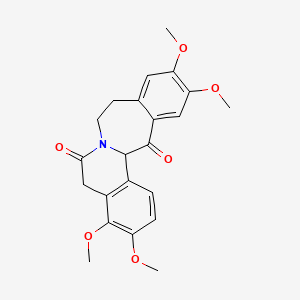
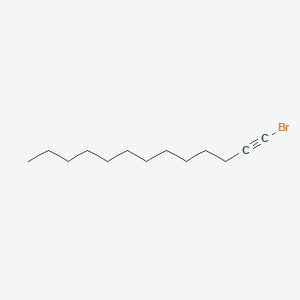
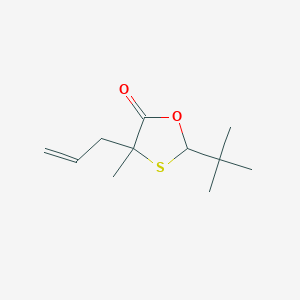
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
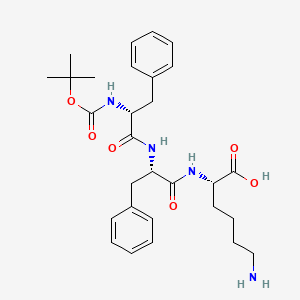
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
